Methyl 2-[(diethoxyphosphoryl)amino]-4-phenyl-2-(trifluoromethyl)pent-4-enoate
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Overview
Description
- Methyl 2-[(diethoxyphosphoryl)amino]-4-phenyl-2-(trifluoromethyl)pent-4-enoate is a complex organic compound with the following structural formula:
CH3O2P(OC6H5)N(CF3)C(CH3)CH(CH2CH3)COOCH3
. - It contains a trifluoromethyl group, a phenyl ring, and a diethoxyphosphoryl amino group. The compound’s systematic name reflects its substituents and functional groups.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves multiple steps. One approach is to react diethyl phosphite with 2-aminocinnamaldehyde to form an intermediate, which is then reacted with trifluoroacetic anhydride and methyl iodide to yield the final product.
Reaction Conditions: These reactions typically occur under inert atmosphere and at controlled temperatures.
Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound for research purposes.
Chemical Reactions Analysis
Reactivity: Methyl 2-[(diethoxyphosphoryl)amino]-4-phenyl-2-(trifluoromethyl)pent-4-enoate can undergo various reactions
Common Reagents and Conditions: Reactions may involve bases, acids, or metal catalysts.
Major Products: These depend on reaction conditions but may include derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: Research into its pharmacological properties, including potential drug development.
Industry: May find applications in materials science or specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance, if used as a drug, it may interact with cellular targets or pathways related to disease processes.
Comparison with Similar Compounds
Similar Compounds: Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate and Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate share some structural features.
Uniqueness: Methyl 2-[(diethoxyphosphoryl)amino]-4-phenyl-2-(trifluoromethyl)pent-4-enoate’s unique combination of functional groups sets it apart.
Remember that this compound’s applications and properties are still an active area of research, and further studies are needed to fully understand its potential
Properties
Molecular Formula |
C17H23F3NO5P |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
methyl 2-(diethoxyphosphorylamino)-4-phenyl-2-(trifluoromethyl)pent-4-enoate |
InChI |
InChI=1S/C17H23F3NO5P/c1-5-25-27(23,26-6-2)21-16(15(22)24-4,17(18,19)20)12-13(3)14-10-8-7-9-11-14/h7-11H,3,5-6,12H2,1-2,4H3,(H,21,23) |
InChI Key |
JTXBQMHCCSVJFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC(CC(=C)C1=CC=CC=C1)(C(=O)OC)C(F)(F)F)OCC |
Origin of Product |
United States |
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